2-Chloro-4-methoxybutanoic acid

Lipophilicity ADME Drug Design

2-Chloro-4-methoxybutanoic acid (C₅H₉ClO₃, MW 152.57 g/mol) is a bifunctional aliphatic carboxylic acid featuring an α-chloro substituent and a δ-methoxy group on a four-carbon backbone. The C2 position bears four distinct substituents (H, Cl, COOH, CH₂CH₂OCH₃), rendering the molecule inherently chiral, though the commercial racemate is the most common form.

Molecular Formula C5H9ClO3
Molecular Weight 152.57 g/mol
CAS No. 63505-32-8
Cat. No. B13138649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxybutanoic acid
CAS63505-32-8
Molecular FormulaC5H9ClO3
Molecular Weight152.57 g/mol
Structural Identifiers
SMILESCOCCC(C(=O)O)Cl
InChIInChI=1S/C5H9ClO3/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
InChIKeyMHXVBSKNOOUBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methoxybutanoic Acid (CAS 63505-32-8): A Bifunctional Chiral Carboxylic Acid Building Block for Asymmetric Synthesis


2-Chloro-4-methoxybutanoic acid (C₅H₉ClO₃, MW 152.57 g/mol) is a bifunctional aliphatic carboxylic acid featuring an α-chloro substituent and a δ-methoxy group on a four-carbon backbone [1]. The C2 position bears four distinct substituents (H, Cl, COOH, CH₂CH₂OCH₃), rendering the molecule inherently chiral, though the commercial racemate is the most common form [1]. The combination of the electrophilic α-chloro center and the carboxylic acid functionality makes this compound a versatile intermediate for constructing more complex molecular architectures via nucleophilic displacement and carboxyl derivatization reactions.

Why 2-Chloro-4-methoxybutanoic Acid Cannot Be Replaced by Simple 2-Chlorobutanoic or 4-Methoxybutanoic Acid Analogs


2-Chloro-4-methoxybutanoic acid occupies a unique physicochemical space that cannot be replicated by simple removal of either the chloro or methoxy substituent. The α-chloro group lowers the pKa of the carboxylic acid by approximately 2 log units relative to unsubstituted butanoic acid (pKa ~4.82), while the δ-methoxy group simultaneously moderates lipophilicity and provides a second site for hydrogen bonding [1][2]. Substituting with 2-chlorobutanoic acid (CAS 4170-24-5) eliminates the δ-methoxy handle, reducing polar surface area from 46.5 to 37.3 Ų and altering solubility and molecular recognition properties [3]. Conversely, 4-methoxybutanoic acid (CAS 29006-02-8) lacks the α-chloro electrophilic center, forfeiting the enhanced acidity and the capacity for stereoselective nucleophilic displacement at C2 [1][3].

Quantitative Differentiation Evidence for 2-Chloro-4-methoxybutanoic Acid Versus Closest Analogs


XLogP3 Lipophilicity: Balanced Partition Coefficient Distinct from Mono-Functional Analogs

The computed XLogP3 value for 2-chloro-4-methoxybutanoic acid is 0.7, positioning it between the more lipophilic 2-chlorobutanoic acid (XLogP3 = 1.3) and the more hydrophilic 4-methoxybutanoic acid (XLogP3 = -0.1) [1][2]. This represents a -0.6 log unit reduction in lipophilicity compared to the chloro-only analog, while gaining +0.8 log units over the methoxy-only analog [1][2]. The balanced logP suggests improved aqueous solubility relative to the chlorinated comparator and enhanced passive membrane permeability relative to the methoxylated comparator, an important consideration in fragment-based drug design where logP values between 0–3 are generally favored [3].

Lipophilicity ADME Drug Design Partition Coefficient

Topological Polar Surface Area: Enhanced Hydrogen Bonding Capacity Through Bifunctional Design

2-Chloro-4-methoxybutanoic acid possesses a computed topological polar surface area (TPSA) of 46.5 Ų, which is identical to 4-methoxybutanoic acid but 9.2 Ų (24.7%) higher than 2-chlorobutanoic acid (37.3 Ų) [1][2]. This increased TPSA arises from the methoxy oxygen contributing an additional hydrogen bond acceptor site (total HBA count = 3 vs. 2 for 2-chlorobutanoic acid) [1][2]. The TPSA value of 46.5 Ų remains well below the 140 Ų threshold often associated with poor oral bioavailability, while the additional H-bond acceptor can enhance target binding specificity through supplementary polar interactions [3].

Polar Surface Area Hydrogen Bonding Permeability Molecular Recognition

Acidity Enhancement: α-Chloro Substitution Lowers Carboxylic Acid pKa by ~2 Log Units

Based on well-established substituent effects in aliphatic carboxylic acids, the 2-chloro substituent exerts a strong electron-withdrawing inductive effect that significantly enhances acidity. 2-Chlorobutanoic acid has an experimentally determined pKa of 2.86, compared to 4.82 for unsubstituted butanoic acid—a ΔpKa of approximately -1.96 units [1][2]. By class-level inference, 2-chloro-4-methoxybutanoic acid is expected to exhibit a pKa in the range of 2.8–3.2, with the δ-methoxy group providing a modest electron-donating modulation (+0.1 to +0.3 pKa units) due to its distance from the carboxyl group [3]. This enhanced acidity facilitates salt and ester formation under milder conditions than non-chlorinated analogs and ensures >99% ionization at physiological pH 7.4, which governs solubility, formulation behavior, and protein binding [4].

pKa Acidity Ionization Salt Formation

Chirality at C2: Enantioselective Synthetic Utility Absent in Non-α-Substituted Analogs

2-Chloro-4-methoxybutanoic acid contains a single stereogenic center at C2, which is absent in 4-methoxybutanoic acid and butanoic acid. While both the target compound and 2-chlorobutanoic acid are chiral at C2, the target compound offers a δ-methoxy functional handle that can serve as a protecting group, a directing group for stereoselective transformations, or a site for further derivatization after enantioseparation [1]. Meyers and colleagues (1974) demonstrated that enantiomerically enriched 2-chloroalkanoic acids can be prepared via chiral oxazoline methodology, establishing a synthetic pathway to obtain either (R)- or (S)-2-chloro-4-methoxybutanoic acid for use as a chiral building block [2]. The additional methoxy group provides a UV chromophore (λ ~200–220 nm) that facilitates HPLC monitoring of enantiomeric purity, a practical advantage over the UV-transparent 2-chlorobutanoic acid [3].

Chirality Asymmetric Synthesis Stereochemistry Chiral Building Block

Exact Mass and Isotopic Pattern: Differentiated Mass Spectrometric Identification

2-Chloro-4-methoxybutanoic acid has a monoisotopic exact mass of 152.0240218 Da (C₅H₉³⁵ClO₃), which differs from 2-chlorobutanoic acid (122.0134572 Da, C₄H₇³⁵ClO₂) by +29.9905646 Da, corresponding precisely to the mass of a CH₂O unit [1][2]. The characteristic chlorine isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1 ratio, M:M+2 = 3:1) combined with the exact mass shift enables unambiguous identification of the target compound in reaction monitoring by LC-MS or GC-MS, even in the presence of close analogs [1]. The exact mass resolution (Δm = 29.99 Da) provides a clear mass window for selective ion monitoring, with no overlap between the M peaks of the target compound and either 2-chlorobutanoic acid or 4-methoxybutanoic acid [1][2].

Mass Spectrometry Exact Mass Isotopic Pattern LC-MS

Optimal Application Scenarios for 2-Chloro-4-methoxybutanoic Acid Based on Differentiated Properties


Fragment-Based Drug Design Requiring Balanced Lipophilicity (logP 0.5–1.5)

2-Chloro-4-methoxybutanoic acid (XLogP3 = 0.7) provides an ideal fragment starting point for lead discovery programs targeting CNS or intracellular proteins, where logP between 0–3 is desirable [1]. Unlike the more lipophilic 2-chlorobutanoic acid (XLogP3 = 1.3), the target compound offers improved aqueous solubility while retaining sufficient membrane permeability. Its TPSA of 46.5 Ų provides additional hydrogen bonding capacity without exceeding bioavailability thresholds, making it suitable for fragment growing or merging strategies where balanced pharmacophore features are critical [2].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates via α-Substitution

The C2 chiral center, combined with the displaceable α-chloro group, enables stereospecific nucleophilic substitution reactions to install amine, thiol, or carbon nucleophiles with retention or inversion of configuration [1]. Meyers' oxazoline methodology provides a validated route to enantiomerically enriched 2-chloroalkanoic acids, allowing procurement of either enantiomer for use in synthesizing chiral APIs such as α-amino acids, α-thioacids, or α-alkylcarboxylic acid derivatives [2]. The δ-methoxy group can be retained as a solubilizing or protecting group, or cleaved to the corresponding alcohol for further elaboration [1].

LC-MS/MS Method Development and Impurity Profiling During Scale-Up

The exact mass (152.0240218 Da) and characteristic 3:1 chlorine isotopic pattern of 2-chloro-4-methoxybutanoic acid enable selective and sensitive detection by LC-MS/MS in the presence of structurally similar intermediates or byproducts [1]. The mass difference of +29.99 Da versus 2-chlorobutanoic acid and +33.96 Da versus 4-methoxybutanoic acid ensures that none of the common in-class analogs interfere with quantification in multiple reaction monitoring (MRM) mode. This facilitates robust process analytical technology (PAT) implementation during scale-up, ensuring that the desired product can be distinguished from potential carry-over of precursor or degradation products [2].

Salt and Prodrug Screening for Enhanced Formulation Properties

The predicted pKa of ~2.8–3.2 ensures that 2-chloro-4-methoxybutanoic acid is fully ionized (>99.9% carboxylate) at physiological pH 7.4 [1]. This property enables systematic salt screening with pharmaceutically acceptable cations (Na⁺, K⁺, Ca²⁺, lysine, arginine) to optimize solubility, dissolution rate, and solid-state stability while maintaining the synthetic handle of the α-chloro group for late-stage functionalization [2]. Unlike 4-methoxybutanoic acid (pKa ~4.8), the target compound's enhanced acidity allows salt formation under milder conditions, reducing the risk of thermal or hydrolytic degradation of the methoxy or chloro functionalities [1].

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